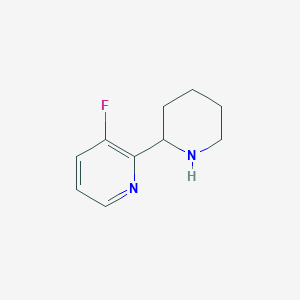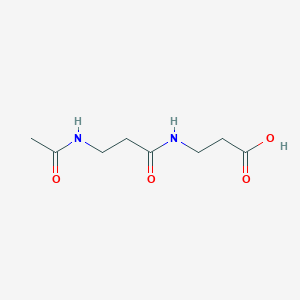
3-(3-Acetamidopropanamido)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Acetamidopropanamido)propanoic acid is an organic compound with the molecular formula C8H14N2O4 It is a derivative of propanoic acid, featuring an acetamido group and a propanamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetamidopropanamido)propanoic acid typically involves the following steps:
Starting Materials: Propanoic acid, acetic anhydride, and ammonia.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(3-Acetamidopropanamido)propanoic acid may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for efficiency and cost-effectiveness, utilizing advanced reactors and purification techniques to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetamidopropanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The acetamido and propanamido groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: New derivatives with modified functional groups.
Scientific Research Applications
3-(3-Acetamidopropanamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(3-Acetamidopropanamido)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Aminopropanamido)propanoic acid
- 3-(3-Hydroxypropanamido)propanoic acid
- 3-(3-Methylpropanamido)propanoic acid
Uniqueness
3-(3-Acetamidopropanamido)propanoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetamido and propanamido groups allow for versatile chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H14N2O4 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(3-acetamidopropanoylamino)propanoic acid |
InChI |
InChI=1S/C8H14N2O4/c1-6(11)9-4-2-7(12)10-5-3-8(13)14/h2-5H2,1H3,(H,9,11)(H,10,12)(H,13,14) |
InChI Key |
OQDUKPZJYNHACQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


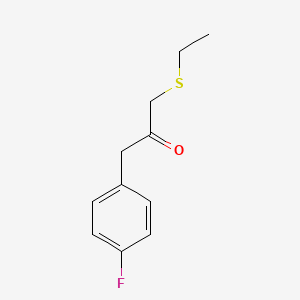
![1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13565301.png)
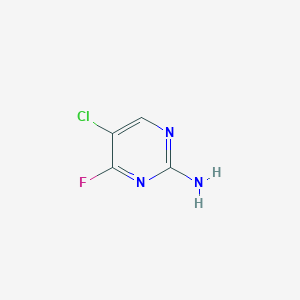
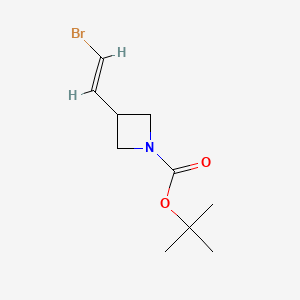
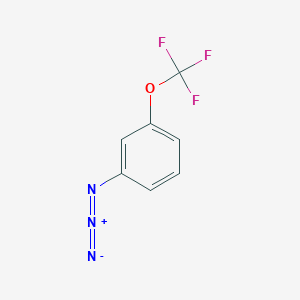

![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)

![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B13565327.png)

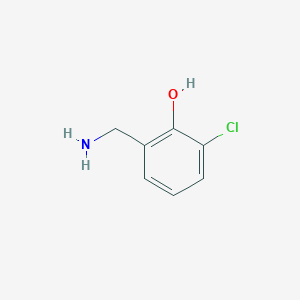

![N-[2-(piperidin-4-yl)ethyl]aminosulfonamide](/img/structure/B13565367.png)
